Dihydromyrcene

Description

Properties

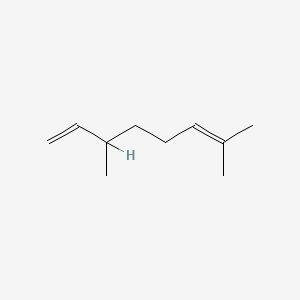

IUPAC Name |

3,7-dimethylocta-1,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDNBFMOXDUIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029234 | |

| Record name | Dihydromyrcene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Reference #1] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,6-Octadiene, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydromyrcene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.57 [mmHg] | |

| Record name | Dihydromyrcene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2436-90-0 | |

| Record name | 3,7-Dimethyl-1,6-octadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydromyrcene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Octadiene, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydromyrcene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethylocta-1,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROMYRCENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS5LA2BUG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydromyrcene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of dihydromyrcene, a key intermediate in the fragrance and flavor industries with emerging potential in other chemical sectors. This document delves into its chemical and physical properties, synthesis methodologies, diverse applications, safety protocols, and analytical techniques, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

This compound, a monoterpene hydrocarbon, is a structurally significant molecule. Its unique arrangement of atoms contributes to its characteristic properties and reactivity, making it a versatile precursor in chemical synthesis.

CAS Number: 2436-90-0[1]

Chemical Name: 3,7-Dimethylocta-1,6-diene[2]

Synonyms: Citronellene, β-Citronellene, 2,6-Dimethyl-2,7-octadiene[2]

Molecular Formula: C₁₀H₁₈[1][3]

Molecular Weight: 138.25 g/mol [1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, application, and reactivity. These properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Mild, sweet, slightly balsamic, citrusy, floral, herbal | [3] |

| Boiling Point | 154-169 °C | [4] |

| Flash Point | 38-96 °C (closed cup) | [4] |

| Density | ~0.760 g/mL at 20-25 °C | [1] |

| Refractive Index | ~1.439 at 20 °C | [1] |

| Vapor Pressure | ~2.0-2.57 mmHg at 20-25 °C | [1][2] |

| Solubility | Insoluble in water; soluble in ethanol and organic solvents | [1] |

| logP (o/w) | ~4.2-4.756 | [1][2] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through the catalytic pyrolysis of pinane, which is derived from the hydrogenation of α-pinene, a major component of turpentine.[5] This process is a cornerstone of terpene chemistry, transforming a readily available natural product into a valuable chemical intermediate.

Synthesis Workflow

Caption: Industrial synthesis workflow of this compound from α-Pinene.

Detailed Experimental Protocol: Catalytic Pyrolysis of Pinane

The following protocol is a representative example of the synthesis of this compound from pinane, based on principles outlined in the patent literature.[5][6]

Objective: To synthesize this compound by the catalytic pyrolysis of pinane.

Materials:

-

cis-Pinane (starting material)

-

Catalyst (e.g., activated carbon, carbon filament)[6]

-

Inert carrier gas (e.g., Argon)[6]

-

Vaporizer

-

Cracking pipe with preheating and cracking sections

-

Cooler/Condenser

-

Receiving flask

-

Distillation apparatus

Procedure:

-

Vaporization: The liquid pinane is heated in a vaporizer to convert it into a gaseous state.

-

Preheating: The vaporized pinane is passed through a preheating section of a cracking pipe to bring it to the desired reaction temperature.

-

Catalytic Cracking: The preheated pinane vapor is then passed through a cracking section of the pipe, which is packed with a suitable catalyst. The reaction is typically carried out at temperatures ranging from 390 to 460 °C.[6] The pyrolysis of the pinane ring structure occurs, leading to the formation of an isomeric mixture rich in this compound.

-

Cooling and Collection: The resulting gaseous mixture of isomers is passed through a cooler or condenser to liquefy the products, which are then collected in a receiving flask.

-

Purification: The collected liquid mixture is subjected to fractional distillation to separate the this compound from other isomers and unreacted pinane. The high purity of the final product is crucial for its subsequent applications.

Causality of Experimental Choices:

-

Catalyst Selection: The choice of a carbon-based catalyst is critical for achieving high selectivity towards this compound while minimizing the formation of unwanted byproducts.[6] These catalysts provide a large surface area for the reaction to occur efficiently.

-

Temperature Control: The reaction temperature is a key parameter that influences both the conversion rate of pinane and the selectivity for this compound.[6] Optimal temperature control is necessary to maximize the yield of the desired product and prevent over-cracking to less desirable compounds.

-

Inert Atmosphere: The use of an inert carrier gas like argon prevents oxidation of the reactants and products at the high reaction temperatures.[6]

Applications of this compound

This compound's primary value lies in its role as a versatile chemical intermediate, particularly in the fragrance and flavor industries.

Fragrance Intermediate

The most significant application of this compound is as a precursor for the synthesis of dihydromyrcenol .[1][7] Dihydromyrcenol is a widely used fragrance ingredient prized for its powerful and fresh lime, citrus, and floral scent. It is a key component in a vast array of consumer products, including:

-

Perfumes and colognes

-

Soaps and detergents

-

Shampoos and other personal care products

-

Household cleaners

The conversion of this compound to dihydromyrcenol is typically achieved through a hydration reaction.

Other Fragrance and Flavor Applications

While its primary use is as an intermediate, this compound itself possesses a pleasant, mild aroma and can be used directly in fragrance compositions to impart fresh, citrus, and herbal notes. It is also used as a starting material for the synthesis of other fragrance chemicals like citronellol and menthol.

Potential in Drug Development

The terpene structure of this compound and its derivatives presents opportunities for exploration in medicinal chemistry. Terpenes are a class of natural products known for their diverse biological activities. While research in this area is still emerging, the chemical scaffold of this compound could serve as a starting point for the synthesis of novel compounds with potential therapeutic properties.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[2]

-

H304: May be fatal if swallowed and enters airways.[2]

-

H315: Causes skin irritation.[2]

-

H317: May cause an allergic skin reaction.[2]

Precautionary Measures:

-

Ventilation: Work in a well-ventilated area or under a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.

-

Fire Safety: Use appropriate fire extinguishing media such as foam, dry chemical, or carbon dioxide.

Analytical Methods

The quality control and analysis of this compound are essential to ensure its purity and suitability for various applications. Gas chromatography is the most common and effective technique for this purpose.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal method for separating and quantifying the components of the volatile mixture produced during the synthesis of this compound. When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of this compound and any impurities.[8]

Typical GC Parameters (Illustrative Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is suitable for separating terpenes.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature ramp is used to effectively separate components with different boiling points. For example, an initial temperature of 60 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 280 °C.

-

Carrier Gas: Helium or hydrogen is commonly used.

-

Detector: A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and is suitable for quantification. A Mass Spectrometer (MS) provides structural information for identification.

Data Analysis:

-

Quantification: The concentration of this compound can be determined by comparing the peak area of the analyte to that of a known internal or external standard.

-

Identification: The retention time of the this compound peak can be compared to that of a pure standard. With GC-MS, the mass spectrum of the peak can be compared to a library of known spectra for positive identification.

NMR and Mass Spectrometry Data:

PubChem provides access to 1H NMR, 13C NMR, and mass spectral data for this compound, which can be used as a reference for structural confirmation.[2]

Conclusion

This compound stands as a testament to the power of chemical synthesis in transforming natural resources into valuable industrial products. Its journey from a component of turpentine to a key building block in the fragrance industry highlights the ingenuity of chemical engineering and process optimization. For researchers and professionals in drug development, the readily available and versatile chemical structure of this compound offers a platform for the exploration of new molecular entities with potential biological activities. A thorough understanding of its properties, synthesis, and analysis is paramount for unlocking its full potential in both established and emerging fields.

References

- CN103232314A - Method for synthesizing this compound by performing catalytic cracking on pinane - Google P

- RU2186758C1 - Method of synthesis of this compound from cis-pinane - Google P

-

This compound, 2436-90-0 - The Good Scents Company. (URL: [Link])

- EP0170205A2 - Process for production of dihydromyrcenol and dihydromyrcenyl acetate - Google P

-

Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - NIH. (URL: [Link])

-

"Process Of Preparation Of Dihydromyrcenol" - Quick Company. (URL: [Link])

- US3487118A - Preparation of dihydromyrcenol - Google P

-

Method of manufacturing dihydromyrcenol from dihydromyrcenyl chloride - Justia Patents. (URL: [Link])

-

This compound | C10H18 | CID 17090 - PubChem - NIH. (URL: [Link])

-

Dihydromyrcenol | C10H20O | CID 29096 - PubChem. (URL: [Link])

- EP0464259A2 - Process for the preparation of dihydromyrcenol from dihydromyrcenyle chloride - Google P

-

Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene - Agilent. (URL: [Link])

-

(PDF) A Gas Chromatography Method for Simultaneous Quantification of Inorganic Gases and Light Hydrocarbons Generated in Thermochemical Processes - ResearchGate. (URL: [Link])

-

Isolation and NMR Spectral Studies of Dihydromyricetin - Journal of Pharmacognosy and Phytochemistry. (URL: [Link])

-

The purpose of this chapter is to describe the analytical methods that are available for detecting and/or measuring and monitori. (URL: [Link])

-

Determination of Dihydromyricetin in Cassia ferruginea (Schrad.) DC. by Quantitative 1H NMR (qHNMR) - ResearchGate. (URL: [Link])

-

Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction - ResearchGate. (URL: [Link])

-

This compound Extra pure - World's Leading Aroma Chemical Manufacturer, Supplier and Exporter - Privi. (URL: [Link])

Sources

- 1. This compound, 2436-90-0 [thegoodscentscompany.com]

- 2. This compound | C10H18 | CID 17090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound – Fragrance & Aroma Chemical For Perfumes [chemicalbull.com]

- 4. This compound Extra pure - World's Leading Aroma Chemical Manufacturer, Supplier and Exporter [privi.com]

- 5. CN103232314A - Method for synthesizing this compound by performing catalytic cracking on pinane - Google Patents [patents.google.com]

- 6. RU2186758C1 - Method of synthesis of this compound from cis-pinane - Google Patents [patents.google.com]

- 7. EP0170205A2 - Process for production of dihydromyrcenol and dihydromyrcenyl acetate - Google Patents [patents.google.com]

- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Natural occurrence of Dihydromyrcene in essential oils

An In-depth Technical Guide to Dihydromyrcene and its Connection to the Natural World of Essential Oils

Abstract

This compound (CAS No. 2436-90-0) is a pivotal aroma chemical, prized in the fragrance and flavor industry for its fresh, citrus-herbal, and floral scent profile. While it is an indispensable component in modern perfumery, a comprehensive review of scientific literature reveals that this compound is not a significant constituent of naturally extracted essential oils. Instead, its prevalence is overwhelmingly due to the chemical modification of a highly abundant natural precursor: β-myrcene. This guide provides a detailed exploration of this relationship, beginning with the industrial significance of this compound, delving into the natural occurrence and biosynthesis of its parent compound, myrcene, detailing the synthetic conversion process, and outlining the definitive analytical methodologies for terpene profiling. This document serves as a crucial reference for researchers, chemists, and product development professionals seeking to understand the interplay between natural terpene feedstocks and their commercially vital derivatives.

This compound: An Industrial Mainstay

This compound, chemically known as 3,7-dimethylocta-1,6-diene, is an acyclic monoterpene hydrocarbon with the chemical formula C₁₀H₁₈.[1] It is a colorless liquid characterized by a mild, sweet odor with distinct citrus, floral, and herbal notes.[2][3] Its relative stability compared to its tri-unsaturated precursor, myrcene, makes it a more robust and versatile ingredient for incorporation into a wide array of consumer products, including perfumes, soaps, detergents, and other cosmetics.[4][5][6]

The primary route to commercial this compound is through the selective catalytic hydrogenation of β-myrcene, a naturally abundant terpene.[4] This process enhances oxidative stability, preventing degradation and scent souring, which is a critical consideration for products with a long shelf life. This compound also serves as a key intermediate in the synthesis of other important fragrance molecules, most notably dihydromyrcenol, which possesses a powerful, fresh lime-like aroma.[7]

While literature occasionally alludes to the possibility of trace amounts of hydrogenated terpenes in essential oils due to specific environmental or processing conditions, this compound is not considered a naturally occurring compound in any significant, commercially viable quantity. The focus for natural product scientists, therefore, must be on its precursor, myrcene.

The Natural Precursor: β-Myrcene in the Plant Kingdom

β-Myrcene is one of the most common and important monoterpenes found in the plant kingdom.[5][8] It is a key component of the essential oils of numerous plants, where it contributes significantly to their characteristic aroma. Its presence is particularly notable in hops (Humulus lupulus), where it defines the "green hop aroma," and in various cultivars of Cannabis sativa.[5][8]

Natural Distribution of β-Myrcene

The concentration of myrcene can vary dramatically depending on the plant species, cultivar, geographical location, and harvesting time. The table below summarizes the typical myrcene content in the essential oils of several well-known plants.

| Plant Species | Common Name | Myrcene Content (% of Essential Oil) | Reference(s) |

| Humulus lupulus | Hops | Can exceed 70% in some varieties | [5] |

| Cannabis sativa | Cannabis | 29.4% to 65.8% | [8] |

| Thymus vulgaris | Thyme | 2% to 40% | [9] |

| Cymbopogon flexuosus | Lemongrass | 5% to 30% | [9] |

| Juniperus communis | Juniper Berry | 3% to 20% | [9] |

| Laurus nobilis | Bay Laurel | High concentrations | [5] |

| Mangifera indica | Mango | Significant contributor to aroma | [8] |

| Rosmarinus officinalis | Rosemary | 1% to 5% | [9] |

Biosynthesis of Myrcene in Plants

Monoterpenes like myrcene are synthesized in the plastids of plant cells via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[10] This intricate metabolic route builds the fundamental five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP), from primary metabolites.[11][12]

The key steps are as follows:

-

Precursor Formation: The pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP), both products of glycolysis.[11]

-

C5 Unit Synthesis: Through a series of seven enzymatic reactions, these precursors are converted into IDP and DMADP.[10][11]

-

Condensation: Geranyl diphosphate (GPP) synthase catalyzes the head-to-tail condensation of one molecule of DMADP and one molecule of IDP to form geranyl diphosphate (GPP), the universal C10 precursor for all monoterpenes.[2]

-

Terpene Synthase Activity: A specific monoterpene synthase, myrcene synthase, then acts on the GPP substrate, catalyzing its conversion into β-myrcene through a series of carbocation rearrangements and final deprotonation.

Synthetic Conversion: From Myrcene to this compound

The conversion of myrcene to this compound is a classic example of catalytic hydrogenation, a fundamental reaction in industrial organic chemistry.[13] The primary motivation for this conversion is to increase molecular stability by reducing the number of reactive double bonds.

The Hydrogenation Process

This reaction involves treating myrcene with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst.[14] Palladium on an activated carbon support (Pd/C) is a commonly used catalyst for this purpose.[1] The reaction selectively reduces one of the terminal double bonds of myrcene to yield this compound. If the reaction is allowed to proceed to completion under harsher conditions, both terminal double bonds and the internal double bond will be reduced, yielding the fully saturated alkane, 2,6-dimethyloctane.[1][6]

Analytical Methodology: Terpene Profiling by GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold-standard analytical technique for the qualitative and quantitative analysis of volatile compounds in essential oils, including myrcene and this compound.[3][15] The method provides excellent separation of complex mixtures and definitive identification based on mass spectra.

Self-Validating Experimental Protocol for GC-MS Analysis

This protocol provides a robust framework for the quantitative analysis of terpenes. The inclusion of an internal standard and a multi-point calibration curve ensures the self-validation of results, providing accuracy and precision.

1. Objective: To accurately quantify the concentration of β-myrcene (or this compound) in an essential oil or fragrance mixture.

2. Materials & Reagents:

-

Essential Oil Sample

-

High-Purity Solvents (e.g., Ethyl Acetate or Hexane, GC grade)

-

Certified Reference Standards of β-myrcene and other relevant terpenes

-

Internal Standard (IS): n-Tridecane or Octadecane (1 mg/mL stock solution in ethyl acetate)[16]

-

Volumetric flasks, pipettes, and autosampler vials

3. Standard Preparation (Calibration Curve):

-

Prepare a stock solution of β-myrcene (1 mg/mL) in ethyl acetate.

-

Perform serial dilutions to prepare a series of calibration standards at concentrations ranging from approximately 0.5 µg/mL to 100 µg/mL.[16]

-

Spike each calibration standard with a fixed concentration of the internal standard (e.g., 50 µg/mL of n-tridecane). This creates a constant reference point.

4. Sample Preparation:

-

Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.

-

Add a precise volume of the internal standard stock solution to achieve the same final concentration as in the calibration standards.

-

Dilute to the mark with ethyl acetate and mix thoroughly. This ensures the sample and standards are treated identically.

5. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.[17]

-

Mass Spectrometer: Agilent 5977C MSD or equivalent.[17]

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[18]

-

Injection: 1 µL injection volume, split mode (e.g., 30:1 split ratio).[18]

-

Oven Program:

-

Initial temperature: 60°C, hold for 3 minutes.

-

Ramp: Increase at 20°C/min to 290°C, hold for 6 minutes.[18]

-

(This program should be optimized based on the specific analytes of interest).

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (e.g., m/z 40-400) for qualitative identification and Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.[3]

-

6. Data Analysis & Validation:

-

Identification: Identify the peaks for β-myrcene and the internal standard in the chromatogram by comparing their retention times and mass spectra to the prepared standards and a reference library (e.g., NIST).

-

Quantification:

-

For each calibration standard, calculate the ratio of the peak area of β-myrcene to the peak area of the internal standard.

-

Plot this ratio against the known concentration of β-myrcene to generate a linear calibration curve (r² > 0.99 is required for validation).[16]

-

Calculate the same peak area ratio for the prepared sample.

-

Determine the concentration of β-myrcene in the sample by interpolating its area ratio on the calibration curve. The use of the curve validates the measurement across a dynamic range.

-

Conclusion and Future Perspectives

This compound is a cornerstone of the modern fragrance industry, valued for its pleasant aroma and chemical stability. However, it is crucial for scientists and researchers to recognize its synthetic origins. The true natural product story lies with its precursor, β-myrcene, an abundant monoterpene synthesized by a multitude of plants.

The technical nexus between the natural world and industrial application is the catalytic hydrogenation process, which transforms the reactive natural molecule into a robust commercial ingredient. Understanding this entire pathway—from plant biosynthesis to chemical synthesis to final analytical verification—is essential for quality control, new product development, and appreciating the sophisticated chemistry that underpins the flavor and fragrance sector.

Future research may focus on biocatalytic methods to synthesize this compound or further investigate the potential for trace amounts of naturally hydrogenated terpenes in unique plant species or under specific environmental stressors, although current evidence suggests this is not a significant source.

References

-

Chemical and physical properties of β-myrcene. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Selective hydration of this compound to dihydromyrcenol over H-beta zeolite. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Quimby, B. D. (2024, January 26). Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies, Inc. Retrieved January 23, 2026, from [Link]

-

Pattanaik, B., et al. (n.d.). Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action. Molecules. Retrieved January 23, 2026, from [Link]

-

Terpene biosynthesis starting with the MVA and MEP pathways. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Chmait, H. (2024, April 21). Quantifying Terpenes in Hydrodistilled Cannabis sativa Essential Oil with GC-MS. LCGC International. Retrieved January 23, 2026, from [Link]

-

Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Solved a) Hydrogenation Catalytic hydrogenation of myrcene. (2021, October 23). Chegg.com. Retrieved January 23, 2026, from [Link]

-

Showing 2,6-Dimethyloctane (PHY0107532). (2015, April 24). PhytoBank. Retrieved January 23, 2026, from [Link]

-

Simultaneous Profiling of Terpenes and Cannabinoids in Hemp Essential Oils Using Static Headspace Gas Chromatography–Mass Spectrometry for Quality Control and Chemotype Differentiation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Selective hydrogenation of myrcene catalyzed by complexes of ruthenium, chromium, iridium and rhodium. (2024, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Banerjee, A., & Sharkey, T. D. (2014). Methyl erythritol 4-phosphate (MEP) pathway metabolic regulation. Natural Product Reports, 31(8), 1043-1055. Retrieved January 23, 2026, from [Link]

-

How to Evaluate Cannabis Essential Oil: Professional Sensory Techniques. (2023, December 19). Terpene Belt Farms. Retrieved January 23, 2026, from [Link]

-

Week 1: Lecture 4: Biosynthesis of Terpenes- Acetate Mevalonate & MEP pathway. (2024, July 11). NPTEL. Retrieved January 23, 2026, from [Link]

-

Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. (2016, December 23). YouTube. Retrieved January 23, 2026, from [Link]

-

myrcene, 123-35-3. (n.d.). The Good Scents Company. Retrieved January 23, 2026, from [Link]

-

Showing Compound 2,6-Dimethyl-7-octene-2,6-diol (FDB021115). (2010, April 8). FooDB. Retrieved January 23, 2026, from [Link]

-

ElSohly, M. A., et al. (2019). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Planta Medica, 85(5), 413-420. Retrieved January 23, 2026, from [Link]

-

Wright, L. P., et al. (n.d.). HDR, the last enzyme in the MEP pathway, differently regulates isoprenoid biosynthesis in two woody plants. Journal of Experimental Botany. Retrieved January 23, 2026, from [Link]

-

Reusch, W. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. (2022, December 30). Molecules. Retrieved January 23, 2026, from [Link]

-

Myrcene. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Myrcene: Terpene Highlight. (2024, February 11). The Essential Oil Company. Retrieved January 23, 2026, from [Link]

-

List of plants having phytochemicals: 2,6-Dimethyloctane. (n.d.). OSADHI. Retrieved January 23, 2026, from [Link]

-

2,6-Dimethyloctane. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solved a) Hydrogenation Catalytic hydrogenation of myrcene | Chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. Myrcene - Wikipedia [en.wikipedia.org]

- 9. essentialoil.com [essentialoil.com]

- 10. Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. HDR, the last enzyme in the MEP pathway, differently regulates isoprenoid biosynthesis in two woody plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. How to Evaluate Cannabis Essential Oil: Professional Sensory Techniques | Terpene Belt Farms [terpenebeltfarms.com]

- 16. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. Simultaneous Profiling of Terpenes and Cannabinoids in Hemp Essential Oils Using Static Headspace Gas Chromatography–Mass Spectrometry for Quality Control and Chemotype Differentiation [mdpi.com]

An In-Depth Technical Guide to Dihydromyrcene: Molecular Formula, Structure, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromyrcene, systematically known as 3,7-dimethylocta-1,6-diene, is a monoterpene hydrocarbon of significant interest in the chemical and fragrance industries.[1][2] With the molecular formula C10H18, this acyclic olefin serves as a crucial intermediate in the synthesis of a variety of valuable aroma chemicals, most notably dihydromyrcenol.[3] This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, spectroscopic signature, and key synthetic methodologies. The content is tailored for professionals in research and development, offering insights into the causality behind experimental choices and providing detailed procedural outlines.

Molecular Structure and Identification

This compound is an unsaturated hydrocarbon characterized by a branched eight-carbon chain with two double bonds.[4] Its structure features methyl groups at positions 3 and 7. The primary isomer of interest is 3,7-dimethylocta-1,6-diene. The presence of a chiral center at carbon 3 gives rise to enantiomeric forms, (R)- and (S)-dihydromyrcene.

Key Identifiers:

-

Molecular Formula: C10H18[4]

-

Molecular Weight: 138.25 g/mol [4]

-

CAS Number: 2436-90-0[4]

-

IUPAC Name: 3,7-dimethylocta-1,6-diene[4]

-

Synonyms: Citronellene, β-Citronellene[4]

Physicochemical Properties

This compound is a colorless liquid with a characteristic mild, sweet, and often described as citrusy or floral odor.[4] It is practically insoluble in water but exhibits good solubility in common organic solvents such as ethanol and other alcohols.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 167-169 °C at 760 mmHg | [2] |

| Density | ~0.760 g/mL at 20 °C | [2] |

| Refractive Index | ~1.439 at 20 °C | [2] |

| Vapor Pressure | 2.57 mmHg | [4] |

| Flash Point | ~38 °C | [2] |

| Water Solubility | Insoluble | [2] |

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are routinely performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to its olefinic and aliphatic protons. The terminal vinyl group protons typically appear in the range of 4.9-5.8 ppm. The internal olefinic proton is observed around 5.1 ppm. The various methyl and methylene protons resonate in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, with distinct signals for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the aliphatic chain and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. These include:

-

C-H stretching vibrations for the sp² hybridized carbons of the double bonds, typically observed just above 3000 cm⁻¹.

-

C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain, appearing just below 3000 cm⁻¹.

-

C=C stretching vibrations for the double bonds, which give rise to absorptions in the region of 1640-1670 cm⁻¹.

-

Out-of-plane bending (wagging) vibrations for the vinyl group (=CH₂) which are typically observed around 910 and 990 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak (M⁺) at an m/z of 138. The fragmentation pattern is characteristic of an unsaturated hydrocarbon, with prominent peaks resulting from the loss of alkyl fragments. Common fragments include those with m/z values of 41, 67, and others corresponding to stable carbocation intermediates.[4][5]

Synthesis of this compound

The primary industrial synthesis of this compound involves the thermal or catalytic isomerization of pinane, which is itself derived from the hydrogenation of α-pinene, a major constituent of turpentine.[6][7]

Synthesis Workflow: From α-Pinene to this compound

Caption: Workflow for the synthesis of this compound from α-pinene.

Experimental Protocol: Synthesis of this compound from Pinane

Step 1: Hydrogenation of α-Pinene to Pinane

-

In a high-pressure reactor, charge α-pinene (95% purity) and a Raney Nickel catalyst.[8]

-

Pressurize the reactor with hydrogen gas to 5-25 kg/cm ².[8]

-

Heat the mixture to 80-130 °C with stirring.[8]

-

Monitor the reaction until the theoretical amount of hydrogen is consumed.

-

Cool the reactor, vent the excess hydrogen, and filter the catalyst to obtain crude pinane (typically 90-95% cis-pinane).[8]

Causality: The use of a heterogeneous catalyst like Raney Nickel allows for efficient hydrogenation of the double bond in α-pinene to form the saturated bicyclic alkane, pinane. The reaction conditions (temperature and pressure) are optimized to ensure complete conversion while minimizing side reactions. The predominance of the cis-isomer is crucial for the subsequent pyrolysis step.[9]

Step 2: Catalytic Cracking of Pinane to this compound

-

Vaporize the purified pinane in a vaporizer.[6]

-

Pass the vaporized pinane through a preheating section of a cracking tube.[6]

-

Introduce the preheated pinane into the cracking section of the tube, which is packed with a suitable catalyst (e.g., activated carbon or another high-surface-area carbon material).[6][10]

-

Maintain the cracking section at a temperature of 390-460 °C.[10] The pyrolysis reaction is rapid, occurring within seconds.

-

Cool the resulting gaseous mixture of isomers in a condenser and collect the liquid product.[6]

Causality: The high temperature in the presence of a catalyst facilitates the retro-ene reaction of cis-pinane, leading to the opening of the bicyclic ring system to form the acyclic diene, this compound. Catalytic cracking is often preferred over purely thermal cracking as it can proceed at lower temperatures and offer higher selectivity towards the desired product, minimizing the formation of unwanted byproducts.[10][11]

Step 3: Purification of this compound

-

The crude product from the cracking step is a mixture of this compound, unreacted pinane, and other isomeric byproducts.

-

Separate the components by fractional distillation under reduced pressure.[8] this compound is collected at its characteristic boiling point.

Causality: Fractional distillation is an effective method for separating compounds with different boiling points. The reduced pressure allows the distillation to be carried out at lower temperatures, which is important for preventing thermal degradation of the desired product.

Key Reactions of this compound: Synthesis of Dihydromyrcenol

This compound is a key precursor in the synthesis of dihydromyrcenol (2,6-dimethyl-7-octen-2-ol), a widely used fragrance ingredient with a fresh, citrusy, and floral aroma. This transformation is typically achieved through an acid-catalyzed hydration reaction.[12]

Reaction Pathway: this compound to Dihydromyrcenol

Caption: Acid-catalyzed hydration of this compound to dihydromyrcenol.

Experimental Protocol: Hydration of this compound

-

In a stirred reactor, charge this compound and water.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Cation exchange resins can also be used as solid acid catalysts.[8][12]

-

Maintain the reaction mixture at a controlled temperature, typically between 30-60 °C, with vigorous stirring for several hours.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Purify the crude dihydromyrcenol by vacuum distillation.

Causality: The acid catalyst protonates the more substituted double bond of this compound, following Markovnikov's rule, to form a stable tertiary carbocation intermediate.[13][14] Water then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation yields the tertiary alcohol, dihydromyrcenol. The reaction conditions are controlled to favor the hydration reaction and minimize potential side reactions such as polymerization or isomerization. The use of a two-phase system with vigorous stirring is necessary due to the immiscibility of this compound and water.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[4] It can cause skin irritation and may cause an allergic skin reaction.[4] It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established synthetic pathway from readily available starting materials. Its molecular structure and properties have been thoroughly characterized by modern analytical techniques. A deep understanding of its synthesis and reactivity is essential for its efficient utilization in the production of high-value aroma chemicals and other fine chemical applications. This guide provides a solid foundation for researchers and professionals working with this important monoterpene.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17090, this compound. Retrieved from [Link].

- FINE ORGANICS (2008). Process Of Preparation Of Dihydromyrcenol.

-

ScenTree (n.d.). Dihydromyrcenol (CAS N° 18479-58-8). Retrieved from [Link].

- CN103232314A - Method for synthesizing this compound by performing catalytic cracking on pinane - Google Patents. (2013).

- EP0784043A1 - Transesterification process for the preparation of dihydromyrcenol and myrcenol - Google Patents. (1997).

-

Chemistry LibreTexts (2025). 8.4: Hydration of Alkenes- Acid-Catalyzed Hydration. Retrieved from [Link].

- Zhang, H., Zhou, D., & Cao, J. (2011). A quantitative assessment of energy strategy evolution in China and US. Renewable and Sustainable Energy Reviews.

-

Master Organic Chemistry (2023). Hydration of Alkenes With Aqueous Acid. Retrieved from [Link].

-

The Good Scents Company (n.d.). This compound, 2436-90-0. Retrieved from [Link].

-

Royal Society of Chemistry (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link].

-

Justia Patents (1991). Method of manufacturing dihydromyrcenol from dihydromyrcenyl chloride. Retrieved from [Link].

-

Cheméo (n.d.). Chemical Properties of 1,6-Octadiene, 3,7-dimethyl- (CAS 2436-90-0). Retrieved from [Link].

-

PubChem (n.d.). 3,7-Dimethylocta-1,6-dien-3-yl acetate acetate. Retrieved from [Link].

-

Leah4sci (2012). Hydration of Alkenes - Acid Catalyzed Reaction Mechanism. Retrieved from [Link].

-

MDPI (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link].

-

Royal Society of Chemistry (n.d.). Electron Deficient Diketopyrrolopyrrole Dyes for Organic Electronics: Synthesis by Direct Arylation, Optoelectronic Characteriza. Retrieved from [Link].

-

ResearchGate (n.d.). New technology of catalytic synthesis of dihydromyrcenol from pinane. Retrieved from [Link].

-

The Good Scents Company (n.d.). This compound. Retrieved from [Link].

- CN101684064A - Environment-friendly process for producing dihydromyrcenol by using this compound hydration reaction - Google Patents. (2010).

- EP0464259A2 - Process for the preparation of dihydromyrcenol from dihydromyrcenyle chloride - Google Patents. (1992).

- EP0170205A2 - Process for production of dihydromyrcenol and dihydromyrcenyl acetate - Google Patents. (1986).

-

YouTube (2018). mass spectrometry: even and odd m/z values. Retrieved from [Link].

-

Chemistry Steps (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Retrieved from [Link].

-

National Institutes of Health (2022). Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. Retrieved from [Link].

-

Chemistry LibreTexts (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link].

-

The Good Scents Company (n.d.). 3,7-dimethyl-1,6-octadiene-3,5-diol, 75654-19-2. Retrieved from [Link].

-

YouTube (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link].

-

ResearchGate (n.d.). The Fourier transform infrared spectra of diphenhydramine HCl. Retrieved from [Link].

-

eGyanKosh (n.d.). Interpretation of mass spectra. Retrieved from [Link].

-

precisionFDA (n.d.). This compound. Retrieved from [Link].

-

YouTube (2018). 8.3a Hydration Acid Catalyzed Hydration. Retrieved from [Link].

-

Hiden Analytical (n.d.). Mass spectral fragments of common hydrocarbons. Retrieved from [Link].

-

FooDB (2010). Showing Compound 3,7-Dimethyl-octa-1,7-dien-3,6-diol (FDB007525). Retrieved from [Link].

-

HMDB (n.d.). 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434). Retrieved from [Link].

-

Michigan State University Department of Chemistry (n.d.). Mass Spectrometry. Retrieved from [Link].

- Google Patents (n.d.). RU2186758C1 - Method of synthesis of this compound from cis-pinane.

-

PubChem (n.d.). 3,7-Dimethylocta-1,6-dien-1-ol. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound, 2436-90-0 [thegoodscentscompany.com]

- 3. ScenTree - Dihydromyrcenol (CAS N° 18479-58-8) [scentree.co]

- 4. This compound | C10H18 | CID 17090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. CN103232314A - Method for synthesizing this compound by performing catalytic cracking on pinane - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. "Process Of Preparation Of Dihydromyrcenol" [quickcompany.in]

- 9. EP0464259A2 - Process for the preparation of dihydromyrcenol from dihydromyrcenyle chloride - Google Patents [patents.google.com]

- 10. RU2186758C1 - Method of synthesis of this compound from cis-pinane - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Olfactory Profile and Odor Description of Dihydromyrcene

Abstract: This technical guide provides a comprehensive analysis of the olfactory characteristics of dihydromyrcene (CAS 2436-90-0), an acyclic monoterpene hydrocarbon widely utilized in the fragrance industry. The document details the molecule's distinct scent profile, explores the relationship between its chemical structure and olfactory perception, and presents a standardized protocol for its sensory evaluation. This guide is intended for researchers, chemists, and product development professionals seeking a deep, technical understanding of this important fragrance ingredient.

Introduction and Chemical Identity

This compound, chemically known as 3,7-dimethylocta-1,6-diene, is a volatile organic compound classified as a monoterpene hydrocarbon.[1][2] Unlike its more floral and citrusy alcohol analogue, dihydromyrcenol, this compound is a hydrocarbon, a structural distinction that fundamentally shapes its olfactory profile.[3] It serves as a crucial intermediate in the synthesis of other aroma chemicals, such as citronellol and dihydromyrcenol, but also stands on its own as a versatile and foundational ingredient in modern perfumery.[4][5] Its popularity stems from its vibrant, fresh character and its excellent stability in various product bases, particularly in soaps and detergents.[5]

From a chemical standpoint, this compound is a non-polar molecule, rendering it soluble in alcohol and oils but insoluble in water.[5] This lipophilicity is a key determinant of its behavior in fragrance formulations and its interaction with olfactory receptors.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3,7-Dimethylocta-1,6-diene | [4] |

| Synonyms | Citronellene, this compound | [6] |

| CAS Number | 2436-90-0 | [6] |

| Molecular Formula | C₁₀H₁₈ | [6] |

| Molecular Weight | 138.25 g/mol | [6] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 167-169 °C @ 760 mmHg | [4] |

| Flash Point | 35.56 °C (96.00 °F) TCC | [4] |

| Vapor Pressure | 2.00 mmHg @ 20.00 °C | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | [5] |

Olfactory Profile and Sensory Characterization

The scent of this compound is multifaceted, primarily characterized by its fresh, citrus, and herbal notes. It is a quintessential top-note ingredient, providing an initial burst of brightness to a fragrance composition. While often broadly described as "citrus," its profile is more complex than a simple lemon or orange note.

The odor is described as having prominent herbal (77.22%) and citrus (72.56%) facets, complemented by floral (67.43%), woody (51.98%), and fresh (50.62%) undertones.[6] More specific descriptors often include lemon, terpenic, lavender, and a subtle hint of pine.[6] This combination of a dominant citrus-herbal accord with softer floral and woody nuances makes it an exceptionally versatile ingredient. Unlike many terpenes, it is noted for having minimal "terpenic" undertones, which are often described as piney or turpentine-like, contributing to its clean profile.

Table 2: Quantitative Olfactory Descriptor Profile for this compound

| Odor Descriptor | Prevalence |

| Herbal | 77.22% |

| Citrus | 72.56% |

| Floral | 67.43% |

| Woody | 51.98% |

| Lemon | 51.21% |

| Fresh | 50.62% |

| Terpenic | 50.39% |

| Lavender | 40.27% |

| Sweet | 39.75% |

| Pine | 38.94% |

| (Source: Scent.vn)[6] |

The odor strength is considered medium, and for evaluation purposes, it is recommended to be assessed in a 10% solution or less to prevent olfactory fatigue.[4] Its substantivity, or how long the scent lasts on a smelling strip, is approximately 4 hours, which is typical for a top note.[4]

Structure-Odor Relationship (SOR)

The olfactory profile of this compound is a direct consequence of its molecular structure. As an acyclic monoterpene hydrocarbon, its scent is governed by the absence of potent functional groups (like the hydroxyl group in alcohols or the aldehyde group) and the specific arrangement of its carbon skeleton and double bonds.

The Role of the Hydrocarbon Backbone

Terpene hydrocarbons are foundational to the scents of many essential oils.[1] The C10 backbone of this compound places it in the monoterpene category, which is rich with aromatic compounds.[1] The absence of an oxygen-containing functional group means its odor is less polar and typically less potent than its terpenoid counterparts (e.g., alcohols, aldehydes). This is a critical principle in structure-odor relationships: the functional group often dictates the primary odor family, while the carbon skeleton modulates the specific character.[3][7]

Comparison with Structurally Related Terpenoids

A comparative analysis with related C10 acyclic monoterpenes highlights the importance of the functional group.

-

This compound vs. Dihydromyrcenol: Dihydromyrcenol possesses a hydroxyl (-OH) group at the C2 position. This single structural change dramatically shifts the olfactory profile from this compound's herbal-citrus character to a powerful, fresh, lime-like and floral (lavender) scent.[8] The hydroxyl group introduces polarity and the capacity for hydrogen bonding, which alters the molecule's interaction with olfactory receptors, resulting in a stronger, more floral, and "soapy" clean character.

-

This compound vs. Linalool, Geraniol, Nerol: These are unsaturated monoterpene alcohols. Linalool, which has its hydroxyl group at the C3 position, is known to be a highly potent odorant with a characteristic citrus-like, fresh, and floral scent, possessing an odor threshold of 3.2 ng/L in air.[3] Geraniol and nerol, with the hydroxyl group at C1, also have floral and citrus notes but with significantly higher odor thresholds (40 and 60 ng/L, respectively).[3] The absence of this -OH group in this compound removes the potent floral-rosy character, emphasizing the underlying fresh, herbal, and citrus-terpenic notes of the hydrocarbon structure.

The logical relationship can be visualized as follows: the core C10 acyclic terpene structure provides a foundational "fresh-terpenic" scent. The addition and position of a hydroxyl group then introduce distinct, potent floral and citrus characteristics.

Quantitative Analysis: The Odor Threshold

The odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell.[9] Despite extensive searches of scientific literature and fragrance industry databases, a definitive, peer-reviewed odor detection threshold for this compound is not publicly available.

However, we can infer its relative potency by examining structurally similar compounds. As noted previously, acyclic monoterpene alcohols like linalool (3.2 ng/L) and citronellol (10 ng/L) have very low odor thresholds.[3] Typically, hydrocarbons have higher odor thresholds (i.e., are less potent) than their corresponding alcohols. Therefore, it is scientifically reasonable to hypothesize that the odor threshold of this compound is significantly higher than that of linalool or dihydromyrcenol, requiring a greater concentration to be detected. The determination of this value presents a clear opportunity for future chemosensory research.

Standardized Protocol for Sensory Evaluation

To ensure the generation of reliable and reproducible data, the sensory evaluation of this compound must be conducted under controlled conditions using a standardized methodology. The following protocol is synthesized from established industry standards, including ASTM E679-19 (Forced-Choice Ascending Concentration) and ISO guidelines for sensory analysis.[9][10]

Objective

To determine the odor detection threshold and characterize the olfactory profile of a this compound sample using a trained human sensory panel.

Panelist Selection and Training

-

Recruitment: Recruit 15-20 panelists who are non-smokers, free from allergies or colds, and do not use scented personal care products on the day of testing.

-

Screening: Screen panelists for olfactory acuity using a standardized set of reference odorants (e.g., n-butanol solutions) to ensure normal olfactory function.

-

Training: Train panelists to recognize and identify a vocabulary of relevant odor descriptors (e.g., citrus, herbal, floral, woody, terpenic) using established chemical standards. Panelists must demonstrate proficiency in identifying these notes before participating in the formal evaluation.

Sample Preparation

-

Solvent: Use an odorless, non-polar solvent such as diethyl phthalate or mineral oil as the diluent.

-

Ascending Concentration Series (for Threshold): Prepare a geometric series of dilutions of this compound, starting well below the expected threshold. A step factor of 2 or 3 is common (e.g., 1000 ppm, 333 ppm, 111 ppm, 37 ppm, etc.).

-

Profile Characterization Sample: Prepare a 5% dilution of this compound in the chosen solvent for the descriptive analysis portion.

-

Presentation: For each concentration, dip a standard fragrance testing strip (mouillette) to a consistent depth (e.g., 1 cm) into the solution. Allow the solvent to evaporate for 10 seconds before presentation.

Testing Procedure

-

Environment: Conduct all testing in a dedicated sensory analysis laboratory with controlled temperature, humidity, and neutral, odor-free air.

-

Threshold Determination (3-Alternative Forced-Choice - 3-AFC):

-

Present each panelist with a series of triangles. Each triangle consists of three smelling strips: two are blanks (solvent only) and one contains the this compound dilution.

-

Begin with the lowest concentration. Ask panelists to identify the "odd" sample.

-

Present the concentrations in an ascending order. The individual's threshold is the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified.

-

The group threshold is calculated as the geometric mean of the individual thresholds.

-

-

Odor Profile Characterization:

-

Present panelists with the 5% dilution sample on a smelling strip.

-

Ask them to list the primary odor descriptors they perceive.

-

Provide a list of standardized descriptors and ask panelists to rate the intensity of each applicable descriptor on a labeled magnitude scale (e.g., 0 = not present, 5 = very strong).

-

Data Analysis

-

Threshold: Calculate the geometric mean of all individual panelist thresholds to establish the group odor detection threshold.

-

Profile: Analyze the frequency of descriptor use to create a sensory wheel or profile chart. Calculate the mean intensity ratings for each descriptor to quantify the different facets of the scent.

Conclusion

This compound is a cornerstone of modern perfumery, valued for its fresh, clean, and versatile olfactory profile. Its scent is dominated by herbal and citrus characteristics, a direct result of its acyclic monoterpene hydrocarbon structure. Lacking the potent hydroxyl group of its alcohol analogues, its profile is less floral and more aligned with the foundational aromatic character of its C10 backbone. While a definitive odor threshold remains to be established in peer-reviewed literature, standardized sensory evaluation protocols provide a robust framework for its characterization. A thorough understanding of its chemical properties, structure-odor relationship, and sensory profile enables fragrance chemists and researchers to leverage its unique attributes in the creation of innovative and successful fragrances.

References

-

Bhavaniramya, S., Vishnupriya, S., Al-Aboody, M. S., Vijayakumar, R., & Baskaran, D. (2023). Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives. Food Chemistry: X, 19, 100855. Available at: [Link]

-

Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, dihydromyrcenol, CAS registry number 18479-58-8. Food and Chemical Toxicology, 189 Suppl 1, 114572. Available at: [Link]

-

The Good Scents Company. (n.d.). This compound, 2436-90-0. Retrieved January 23, 2026, from [Link]

-

Elsharif, S. A., & Buettner, A. (2017). STRUCTURE ODOUR RELATIONSHIP STUDY OF ACYCLIC MONOTERPENE ALCOHOLS, THEIR ACETATES AND SYNTHESIZED OXYGENATED DERIVATIVES. ResearchGate. Available at: [Link]

-

ASTM International. (2019). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (E679-19). Available at: [Link]

-

Scent.vn. (n.d.). This compound (CAS 2436-90-0): Odor profile, Properties, & IFRA compliance. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17090, this compound. Retrieved January 23, 2026, from [Link]

-

Politeo, O., et al. (2023). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Applied Sciences, 13(12), 7235. Available at: [Link]

-

ASTM International. (2018). Standard Test Method for Sensory Analysis—Triangle Test (E1885-18). Available at: [Link]

-

Elsharif, S. A., & Buettner, A. (2018). Structure-odor relationship study of C-6 unsaturated acyclic monoterpene alcohols: A comparative approach. Open Library of Humanities. Available at: [Link]

-

Yadav, N., Yadav, R., & Goyal, A. (2014). Chemistry of Terpenoids. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 272-278. Available at: [Link]

-

ACS Publications. (2025). Journal of Agricultural and Food Chemistry Research Article of the Year Award 2025. Retrieved January 23, 2026, from [Link]

-

Semantic Scholar. (2018). Structure-odor relationship study of C-6 unsaturated acyclic monoterpene alcohols : A comparative approach. Retrieved January 23, 2026, from [Link]

-

D'Acampora Zellner, B., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16758-16782. Available at: [Link]

-

Habtemariam, S. (2023). Uncommon Terpenoids from Salvia Species: Chemistry, Biosynthesis and Biological Activities. Molecules, 28(15), 5804. Available at: [Link]

-

MDPI. (2025). Terpene Hydrocarbons: Significance and symbolism. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2017). STRUCTURE ODOUR RELATIONSHIP STUDY OF ACYCLIC MONOTERPENE ALCOHOLS, THEIR ACETATES AND SYNTHESIZED OXYGENATED DERIVATIVES. Retrieved January 23, 2026, from [Link]

-

MDPI. (2024). Food Flavor Chemistry and Sensory Evaluation. Retrieved January 23, 2026, from [Link]

-

The Fragrance Conservatory. (n.d.). 3,7-Dimethyl-1,3,6-octatriene. Retrieved January 23, 2026, from [Link]

-

Utkarsh Aromas. (n.d.). This compound at Best Price, High Purity Citrus Odor Ingredient. Retrieved January 23, 2026, from [Link]

-

The Good Scents Company. (n.d.). 3,7-dimethyl-1,7-octadien-6-ol, 22460-59-9. Retrieved January 23, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Flavor and Fragrance Applications. Retrieved January 23, 2026, from [Link]

-

Scent.vn. (n.d.). 3,7-Dimethylocta-1,3,6-Triene. Retrieved January 23, 2026, from [Link]

-

International Organization for Standardization. (2018). Sensory analysis — Methodology — General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure (ISO 13301:2018). Available at: [Link]

-

Oakwood Chemical. (n.d.). 3,7-Dimethylocta-1,6-dien-3-ol. Retrieved January 23, 2026, from [Link]

-

ACS Publications. (n.d.). Collection - Sensory Impact of Novel Dihydrocoumarins in Native Lime Oils - Journal of Agricultural and Food Chemistry. Retrieved January 23, 2026, from [Link]

Sources

- 1. Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 2436-90-0 [thegoodscentscompany.com]

- 5. utkarsharoma.com [utkarsharoma.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. 3,7-dimethyl-1,6-octadiene-3,5-diol, 75654-19-2 [thegoodscentscompany.com]

- 10. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 2436-90-0 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermolysis of cis-Pinane and the Selective Formation of Dihydromyrcene

Abstract: This technical guide provides an in-depth examination of the vapor-phase thermolysis of cis-pinane, a critical reaction in industrial fragrance chemistry. We will explore the underlying reaction mechanisms, detail a robust experimental protocol for achieving high-selectivity conversion, and analyze the quantitative product distribution. The primary focus is on elucidating the pathways and optimizing conditions for the formation of dihydromyrcene (2,6-dimethyl-2,7-octadiene), an important intermediate for synthesizing valuable aroma compounds like dihydromyrcenol.[1][2] This document is intended for researchers and process chemists in the fields of organic synthesis, catalysis, and drug development who require a comprehensive understanding of this classic yet industrially relevant terpene rearrangement.

Introduction: The Significance of Pinane Valorization

Pinane, a saturated bicyclic monoterpene, is readily produced via the catalytic hydrogenation of α-pinene and β-pinene, the primary constituents of turpentine oil.[2][3] Its pyrolysis represents a key industrial strategy for transforming abundant, renewable feedstocks into valuable acyclic terpenes.[4] Among the array of potential isomerization products, this compound stands out as a precursor to dihydromyrcenol, a widely used fragrance ingredient prized for its powerful and fresh citrus-lime scent.[1][5][6][7]

Understanding and controlling the thermal cracking of cis-pinane is paramount. While thermal pyrolysis is a common method, it often leads to a complex mixture of isomers with close boiling points, making the purification of this compound challenging and costly.[2][8] Therefore, a detailed mechanistic understanding is crucial for developing strategies—both thermal and catalytic—to enhance the selectivity towards the desired this compound product, thereby improving process efficiency and reducing energy consumption.[2]

Part 1: The Mechanistic Landscape of cis-Pinane Thermolysis

The thermal isomerization of cis-pinane is a classic example of a pericyclic reaction cascade initiated by the cleavage of the strained cyclobutane ring. The process is not a simple fragmentation but a concerted, multi-step rearrangement involving diradical intermediates.

1.1 The Initial Retro-Ene Fragmentation

At elevated temperatures, typically in the range of 400-600°C, the thermolysis of cis-pinane commences with a retro-ene reaction.[2][4] The C1-C7 and C5-C6 bonds of the cyclobutane ring cleave homolytically, leading to the formation of a diradical intermediate. This initial step is the primary pathway that opens the bicyclic system, paving the way for the formation of various acyclic monoterpenes.

1.2 Pathways to this compound and Other Isomers

The diradical intermediate is highly reactive and rapidly rearranges to form several stable products. The principal product of interest, (Z)-dihydromyrcene , is formed through a specific hydrogen atom transfer and subsequent bond formation. However, competing reaction pathways lead to the formation of other isomers, including:

-

(E)-dihydromyrcene

-

β-Citronellene

-

Isocitronellene

The product distribution is highly dependent on reaction conditions, particularly temperature and residence time.[9] Higher temperatures can promote secondary reactions and cyclization of the acyclic products, reducing the overall yield of this compound.[10] While thermal cracking is effective, catalytic methods, for instance using solid acid catalysts or carbon materials, have been shown to significantly improve the selectivity for this compound at lower temperatures.[5][6][7][11]

Caption: Reaction mechanism of cis-pinane thermolysis.

Part 2: Experimental Design & Protocol for Vapor-Phase Thermolysis

This section details a generalized protocol for the gas-phase pyrolysis of cis-pinane in a continuous flow reactor, a common setup for such transformations.[12][13] This design allows for precise control over temperature and residence time, which are critical parameters for maximizing product selectivity.

2.1 Materials and Apparatus

-

Reactant: cis-Pinane (>95% purity)

-

Carrier Gas: High-purity nitrogen (N₂) or argon (Ar)

-

Apparatus:

-

Syringe pump for liquid feed introduction

-

Vaporizer/Preheater section

-

High-temperature tubular flow reactor (e.g., quartz or stainless steel tube) housed in a tube furnace with PID temperature control.[12]

-

Condenser/Cold trap system (e.g., dry ice/acetone bath) for product collection

-

Gas chromatograph coupled with a mass spectrometer (GC-MS) for product analysis

-

2.2 Step-by-Step Experimental Procedure

-

System Preparation: Assemble the reactor system as illustrated in the workflow diagram. Purge the entire system with the inert carrier gas (e.g., N₂ at 50-100 mL/min) for at least 30 minutes to eliminate oxygen.

-

Heating: Heat the tubular reactor to the target pyrolysis temperature (e.g., 450-550°C).[2][4] The vaporizer should be heated to a temperature sufficient to ensure complete vaporization of the pinane without causing premature cracking (e.g., 150-180°C).[2]

-

Reactant Feed: Once the reactor temperature is stable, begin feeding the liquid cis-pinane into the vaporizer using the syringe pump at a precisely controlled flow rate. The flow rate, in conjunction with the reactor volume and carrier gas flow, determines the residence time of the reactant in the hot zone.

-

Pyrolysis: The vaporized pinane, carried by the inert gas, passes through the heated reactor tube where the thermal isomerization occurs.

-

Product Collection: The gas stream exiting the reactor is passed through a series of cold traps to condense the liquid products (the pyrolyzate). Non-condensable gases are vented safely.

-

Sampling and Analysis: After a set reaction time, stop the reactant feed and allow the system to cool under the inert gas flow. Collect the liquid pyrolyzate from the traps.

-

Quantification: Analyze the pyrolyzate using GC-MS. Identify products by comparing their mass spectra and retention times with known standards. Quantify the product distribution by integrating the peak areas from the gas chromatogram.

Caption: Experimental workflow for cis-pinane pyrolysis.

Part 3: Quantitative Analysis of Product Distribution

The selectivity of cis-pinane thermolysis towards this compound is highly sensitive to the reaction temperature. The following table synthesizes typical data to illustrate this relationship.

| Parameter | Condition A | Condition B | Condition C |

| Reactor Temperature | 480°C | 510°C | 560°C |

| Residence Time | ~5 seconds | ~5 seconds | ~5 seconds |

| cis-Pinane Conversion (%) | ~60% | ~85% | >95% |

| This compound Selectivity (%) | ~55% | ~67% | ~50% |

| Other Isomers Selectivity (%) | ~35% | ~25% | ~30% |

| Secondary Products (%) | ~10% | ~8% | ~20% |

Note: Data are illustrative, based on trends reported in the literature. Actual yields may vary.[4][10]

Analysis of Causality:

-

At lower temperatures (Condition A) , the conversion of cis-pinane is incomplete. While selectivity for this compound is moderate, a significant portion of the starting material remains unreacted.

-

An optimal temperature range (Condition B) exists, often between 495-515°C, where the rate of the desired retro-ene reaction is maximized while minimizing subsequent degradation or cyclization of the this compound product.[10] This leads to the highest selectivity and yield of the target compound.

-